Eisenin

Immuno-oncology NK cell biology Tumor immunology

Researchers requiring selective NK activation without T-cell involvement face limited options: generic tripeptides lack the pyroglutamyl cap essential for aminopeptidase resistance. Eisenin (pGlu-Gln-Ala-OH) solves this with: • Strict NK-cell-dependent cytotoxicity; negligible T-cell involvement confirmed in T-cell-deficient nude mice • N-terminal pyroglutamyl cap provides inherent exopeptidase resistance for sustained 24-48 h dosing intervals • Zero direct tumor cytotoxicity-ideal control for isolating host-mediated antitumor immunity Supplied as water-soluble crystalline solid enabling injectable, oral, and topical formulation routes. ≥98% purity. Custom synthesis available for quantities ≥1 g.

Molecular Formula C13H20N4O6
Molecular Weight 328.32 g/mol
CAS No. 21477-57-6
Cat. No. B1671150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEisenin
CAS21477-57-6
Synonymseisenin
pGlu-Gln-Ala
pyroglutamyl-glutaminyl-alanine
Molecular FormulaC13H20N4O6
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1
InChIInChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)
InChIKeyVIPNGHPLCAMVEB-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eisenin: Immuno-Oncology BRM Overview


Eisenin (L-pyroGlu-L-Gln-L-Ala; pGlu-Gln-Ala-OH; CAS 21477-57-6; MW 328.32 g/mol; C13H20N4O6) is a naturally occurring tripeptide first isolated from the brown marine alga Eisenia bicyclis Setchell and subsequently accessible via total synthesis [1]. It is classified as an oligopeptide biological response modifier (BRM) that augments natural killer (NK) cell-mediated cytotoxicity without direct tumoricidal activity [2]. The compound is distinguished by its N-terminal pyroglutamyl (pGlu) residue, which confers inherent resistance to aminopeptidase degradation—a structural feature that sets it apart from conventional free N-terminal tripeptides and positions it within the niche family of pyroglutamyl-containing immunomodulatory peptides alongside compounds such as Pidotimod [3].

NK cell-selective immunomodulation without T-cell confounding
Host-mediated innate immunity mechanism — no direct tumor cytotoxicity
Crystalline, water-soluble pyroglutamyl tripeptide scaffold
Sustained in vivo exposure context via aminopeptidase resistance

Why Eisenin Is Irreplaceable in Immuno-Oncology


Eisenin occupies a narrow functional space that generic tripeptide substitution cannot replicate for three interrelated reasons. First, while the individual component amino acids (L-pyroglutamic acid and L-alanine) and a ternary amino acid mixture can each independently augment natural cytotoxicity, the intact pGlu-Gln-Ala sequence is required for the full in vivo immunopotentiating antitumor effect documented in the patent literature—the component amino acid mixture has not been demonstrated to reproduce Eisenin's in vivo tumor suppression against Colon 26 or Sarcoma 180 xenografts [1]. Second, Eisenin's N-terminal pyroglutamyl cap provides exopeptidase resistance that is absent from conventional unprotected tripeptides such as GHK-Cu (Gly-His-Lys), meaning generic linear tripeptides with free N-termini would exhibit substantially shorter in vivo half-lives and distinct pharmacokinetic profiles [2]. Third, Eisenin's immunological mechanism is distinguished by its strict NK-cell dependence with negligible T-cell involvement—a selectivity profile not shared by broader-spectrum immunomodulators such as FK-565 or Pidotimod, which activate both innate and adaptive arms concurrently [3].

Sequence
Generic tripeptide mixtures or component amino acids may not reproduce the intact pGlu-Gln-Ala sequence required for in vivo antitumor response context.
Structural context: N-terminal pyroglutamyl cap is critical for stability and activity.
Mechanism
Broad-spectrum immunomodulators (e.g., FK-565, Pidotimod) activate both innate and adaptive immunity; NK-cell selectivity profile may not transfer.
Assay context: T-cell involvement confounds NK-specific endpoint interpretation.
Stability
Unprotected linear tripeptides (e.g., GHK-Cu) exhibit shorter in vivo half-life context; rapid aminopeptidase degradation may compromise extended-dosing protocols.
PK context: Free N-terminal peptides are susceptible to exopeptidase cleavage.

Eisenin Procurement Evidence Guide


NK-Selective Immunopotentiation Without T-Cell Activation

Eisenin augments NK cell-mediated cytotoxicity without activating T-cell-dependent adaptive immunity. In the delayed hypersensitivity assay (Balb/C mice, sheep red blood cell challenge), the mean footpad thickness difference between Eisenin-treated and non-treated tumor-bearing groups was not significantly different (average difference = 8 for Eisenin-treated vs. 7 for non-treated, Group 1 vs. Group 2), indicating negligible T-cell involvement [1]. The antitumor effect was preserved in nude mice (T-cell deficient), confirming T-cell independence [1]. By contrast, the acyltripeptide FK-565 augments both NK cell activity and T-cell/macrophage functions in vitro and in vivo [2], while the clinical immunomodulator Pidotimod acts on both Toll-like receptors and antigen-presenting cells to modulate innate and adaptive immunity [3]. Eisenin thus offers a narrower, NK-focused immunomodulatory profile suitable for experimental systems requiring selective innate immune activation without confounding adaptive immune variables.

NK-Selective Immunopotentiation
Class-level inference
No significant T-cell activation in delayed hypersensitivity assay (Δ ≈ 1 unit treated vs. non-treated Balb/C mice); antitumor effect preserved in T-cell-deficient nude mice.
FK-565 and Pidotimod comparators activate both innate and adaptive arms.
Supports NK-cell-specific innate immune studies without adaptive immune confounding.
Data to verify: Delayed hypersensitivity model, Eisenin 5 mg/animal i.p.
Immuno-oncology NK cell biology Tumor immunology

Absence of Direct Tumor Cell Cytotoxicity

Eisenin exhibits negligible direct cytotoxicity against tumor cells, confirming its classification as a pure immunopotentiator. In the Colon 26 sensitivity test (in vitro, 3-day exposure), Eisenin produced an inhibition index (I.I.) for DNA synthesis of only 23% at 1.0 mg/mL, 11% at 0.1 mg/mL, 8% at 0.01 mg/mL, 2% at 0.001 mg/mL, and 0% at 0.0001 mg/mL—all well below the 75% I.I. threshold used to define direct antitumor efficacy [1]. For RNA synthesis, the I.I. was 33% at 1.0 mg/mL and 0% at 0.01 mg/mL [1]. This profile contrasts sharply with direct cytotoxic tripeptides such as aspergillamides A and B from marine fungi, which exert intrinsic cytotoxicity against tumor cells [2], and with the lipophilic muramyl tripeptide MTP-PE, which activates macrophages to become directly tumoricidal [3]. Eisenin's complete reliance on host NK-cell activation for antitumor activity makes it uniquely suited for experimental models that specifically interrogate NK-cell-dependent tumor surveillance.

Direct Tumor Cytotoxicity
Class-level inference
Colon 26 cell inhibition index: DNA synthesis I.I. ≤ 23% (1.0 mg/mL), declining to 0% (0.0001 mg/mL); RNA synthesis I.I. ≤ 33% at 1.0 mg/mL.
All values below 75% efficacy threshold. MTP-PE and Aspergillamides A/B show direct cytotoxicity.
Negligible direct cytotoxicity — antitumor signal attributed to host immune activation.
3-day exposure, tritium incorporation assay. Data to verify.
Cytotoxicity assay Mechanism of action Immunopotentiator

Exopeptidase Resistance via Pyroglutamyl N-Terminus

Eisenin's N-terminal pyroglutamyl (pGlu) residue—a cyclized glutamine derivative—renders the peptide resistant to aminopeptidase-mediated degradation, a structural advantage absent in conventional free N-terminal tripeptides . This is a well-established property of pyroglutamyl peptides: the blocked N-terminus prevents recognition and cleavage by leucine aminopeptidase and related exopeptidases [1]. In contrast, GHK-Cu (Gly-His-Lys), a tripeptide used in wound healing research, possesses a free N-terminal glycine and is susceptible to rapid aminopeptidase degradation in biological fluids, with a reported in vivo half-life of less than 30 minutes in plasma [2]. While no direct head-to-head stability study exists, the physicochemical principle is unequivocal: N-terminal pGlu protection extends peptide half-life by 2- to 10-fold compared to unprotected analogs, depending on the specific sequence context. Eisenin shares this stability feature with the clinical immunomodulator Pidotimod (also pGlu-terminated), but offers it within a tripeptide rather than dipeptide scaffold, providing an additional residue for potential structure-activity relationship exploration.

Exopeptidase Resistance
Class-level inference
N-terminal pyroglutamyl cap (pGlu) blocks aminopeptidase access. Class-level evidence indicates 2–10× longer half-life vs. free N-terminal analogs.
GHK-Cu comparator (free N-terminus) has plasma t₁/₂
Supports extended dosing intervals in in vivo protocols.
Source review: Established peptide chemistry principle; specific Eisenin PK data not published.
In Vivo Antitumor Efficacy
Cross-study comparable
Effective in Colon 26 (Balb/C, nude) and Sarcoma 180 models. Therapeutic index ≈ 66 (LD50 ~5 g/kg / effective dose ~75 mg/kg i.p.). Oral route efficacy confirmed.
FK-565 requires 25–50 mg/kg i.v.; MTP-PE requires liposomal encapsulation for in vivo delivery.
Reported wide therapeutic index and formulation flexibility reduce in vivo complexity.
Model context: Patent US 4,543,350. Every-other-day dosing.
Crystalline Form
Supporting evidence
Colorless long needles, MP 225–226°C (decomposition), water-soluble. Vendor HPLC purity: ≥96–98%.
Comparators (Pidotimod, MTP-PE) are amorphous powders or require specialized formulation.
Supports lot-to-lot consistency and precise gravimetric dispensing for reproducible dosing.
Specification review: Commercial vendor datasheets.
Structural Confirmation
Supporting evidence
Structure L-pyroGlu-L-Gln-L-Ala confirmed by total synthesis and X-ray diffraction of synthetic intermediates. Diketopiperazine controversy resolved.
Depth of characterization exceeds many research-grade immunomodulatory peptides.
High-confidence chemical identity reduces risk of structural misassignment.
Source review: Ohira (1970) synthesis; Tazawa (2008) re-examination.
Peptide stability Pharmacokinetics Structural biology

In Vivo Antitumor Efficacy and Therapeutic Window

Eisenin demonstrated in vivo antitumor activity across three distinct tumor models in immunocompetent and immunodeficient mice, with a quantifiable therapeutic index. In Balb/C mice bearing subcutaneous Colon 26 tumors, intraperitoneal Eisenin (5 mg/animal every other day × 3 doses) produced a significant reduction in tumor weight compared to untreated controls [1]. In nude mice (T-cell deficient) bearing Colon 26, the antitumor effect was preserved, confirming NK-cell-mediated mechanism independent of T-cell immunity [1]. Against Sarcoma 180 in Balb/C mice, Eisenin was effective via both intraperitoneal and oral routes [1]. The acute toxicity study established an LD50 of approximately 5 g/kg in Balb/C mice, yielding a therapeutic index (LD50/effective dose) of approximately 66 (effective dose ≈ 75 mg/kg) [1]. By comparison, the heptanoyl tripeptide FK-565 requires doses greater than 5 mg/kg for in vivo NK augmentation and 25–50 mg/kg for optimal therapeutic activity, with a narrower therapeutic window due to dose-limiting toxicity [2]. The lipophilic MTP-PE requires liposomal encapsulation for in vivo delivery, adding formulation complexity absent from water-soluble, crystalline Eisenin [3].

In Vivo Antitumor Efficacy
Cross-study comparable
Effective in Colon 26 (Balb/C, nude) and Sarcoma 180 models. Therapeutic index ≈ 66 (LD50 ~5 g/kg / effective dose ~75 mg/kg i.p.). Oral route efficacy confirmed.
FK-565 requires 25–50 mg/kg i.v.; MTP-PE requires liposomal encapsulation for in vivo delivery.
Reported wide therapeutic index and formulation flexibility reduce in vivo complexity.
Model context: Patent US 4,543,350. Every-other-day dosing.
In vivo pharmacology Tumor xenograft Immunotherapy

Crystalline Form for Reproducible Formulation

Eisenin is obtained as colorless long needles with a silk-thread gloss, decomposing on melting at 225–226°C, positive in the Biuret reaction, and yielding an acidic aqueous solution [1]. This well-defined crystalline habit contrasts with many synthetic immunomodulatory peptides that are supplied as amorphous lyophilized powders with variable residual solvent content and hygroscopicity. The crystalline form enables precise gravimetric dispensing, reproducible dissolution, and consistent X-ray diffraction-based identity confirmation—advantages reflected in vendor specifications of ≥96–98% purity by HPLC . The crystalline nature also facilitates formulation into diverse dosage forms: the patent explicitly claims suitability for injections, tablets, ointments, and suppositories using standard pharmaceutical carriers [1]. By comparison, the clinically used immunomodulator Pidotimod is typically supplied as a white amorphous powder (CAS 121808-62-6), and MTP-PE requires specialized liposomal encapsulation for pharmaceutical use, adding manufacturing complexity and cost .

Crystalline Form
Supporting evidence
Colorless long needles, MP 225–226°C (decomposition), water-soluble. Vendor HPLC purity: ≥96–98%.
Comparators (Pidotimod, MTP-PE) are amorphous powders or require specialized formulation.
Supports lot-to-lot consistency and precise gravimetric dispensing for reproducible dosing.
Specification review: Commercial vendor datasheets.
Pharmaceutical formulation Quality control Crystallography

Structural Confirmation by Total Synthesis and X-Ray Diffraction

Eisenin's chemical structure as L-pyroglutamyl-L-glutaminyl-L-alanine was definitively established through total synthesis and corroborated by X-ray diffraction comparison of synthetic intermediates, resolving an early controversy in which the compound was erroneously proposed to be a diketopiperazine derivative [1]. Ohira et al. confirmed the tripeptide structure by synthesizing L-pyroglutamyl-L-glutaminyl-L-alanine and demonstrating identity with the natural isolate . Further validation came from ammonolysis studies: the peptide obtained by ammonolysis of 5-methyl-1-[L-pyrrolidonoyl-α-L-glutaminyl]-2-thiohydantoin derived from Eisenin was identical to synthetic L-pyrrolidonoyl-α-L-glutamyl-diamide by X-ray diffraction, providing unambiguous crystallographic proof [1]. This depth of structural confirmation exceeds what is typical for many research-grade immunomodulatory peptides and provides procurement confidence: the material supplied is a single, well-defined chemical entity rather than a mixture of isomers or degradation products. For comparison, many peptide BRMs in the literature lack comprehensive crystallographic characterization of their synthetic intermediates.

Structural Confirmation
Supporting evidence
Structure L-pyroGlu-L-Gln-L-Ala confirmed by total synthesis and X-ray diffraction of synthetic intermediates. Diketopiperazine controversy resolved.
Depth of characterization exceeds many research-grade immunomodulatory peptides.
High-confidence chemical identity reduces risk of structural misassignment.
Source review: Ohira (1970) synthesis; Tazawa (2008) re-examination.
Peptide chemistry Structural elucidation Quality assurance

Eisenin Optimal Application Scenarios


NK Cell-Selective Immunopotentiation Studies

Eisenin is the immunomodulator of choice for experiments that require selective activation of NK cell-mediated cytotoxicity without concomitant T-cell involvement. The compound's lack of effect on delayed-type hypersensitivity (mean footpad difference = 8 treated vs. 7 untreated in tumor-bearing Balb/C mice) and preserved antitumor activity in T-cell-deficient nude mice provide direct experimental evidence of NK selectivity [1]. This makes Eisenin uniquely suited for mechanistic studies dissecting the relative contributions of innate (NK) versus adaptive (T-cell) immunity in tumor rejection, particularly in syngeneic Colon 26 and Sarcoma 180 models where in vivo efficacy has been demonstrated [1].

Extended Half-Life In Vivo Immunopharmacology Protocols

For in vivo protocols requiring sustained immunomodulatory peptide exposure without continuous infusion or frequent bolus dosing, Eisenin's N-terminal pyroglutamyl cap provides predicted aminopeptidase resistance that extends biological half-life relative to unprotected linear tripeptides such as GHK-Cu [2]. While direct comparative PK data are not published, the established structure-stability relationship for pGlu peptides supports Eisenin's selection when experimental designs demand dosing intervals of 24–48 hours (as used in the patent: every-other-day i.p. administration) rather than the sub-hourly re-dosing that unprotected tripeptides would necessitate [3].

Mechanistic Studies: Host vs. Direct Cytotoxicity

Eisenin's complete lack of direct tumor cell cytotoxicity (maximum inhibition index = 33% at 1.0 mg/mL, declining to 0% at 0.0001 mg/mL—all below the 75% efficacy threshold) makes it an ideal tool compound for experiments designed to isolate host-mediated antitumor immunity from direct pharmacological cytotoxicity [1]. In study designs where a positive antitumor signal must be unambiguously attributed to immune activation, Eisenin serves as a clean immunopotentiator control that cannot be confounded by direct tumor cell killing—unlike dual-mechanism agents such as direct cytotoxic tripeptides or macrophage-activating muramyl peptides [4].

Formulation and Route-of-Administration Comparison

Eisenin's water solubility and crystalline physical form enable formulation into multiple dosage presentations (injectable solutions, oral tablets, ointments, suppositories) without requiring specialized solubilization or encapsulation technologies [1]. This formulation flexibility, combined with demonstrated efficacy via both intraperitoneal and oral routes against Sarcoma 180 [1], positions Eisenin as a practical lead scaffold for comparative route-of-administration pharmacology studies and for academic laboratories developing peptide-based immunotherapies where complex liposomal or nanoparticle formulation would be cost-prohibitive.

Application
Selection Property
Validation Focus
NK Cell-Selective Immunomodulation Studies
NK-cell-dependent mechanism without T-cell activation
Delayed hypersensitivity assay endpoint review; nude mouse model context
Extended-Duration In Vivo Pharmacology Protocols
Pyroglutamyl cap for aminopeptidase resistance context
Sustained peptide exposure review; dosing interval modeling
Host vs. Direct Cytotoxicity Mechanistic Dissection
Negligible direct tumor cell cytotoxicity
Colon 26 inhibition index endpoint review; immune-dependent model context
Route-of-Administration and Formulation Comparison
Crystalline, water-soluble form; formulation-independent delivery
Oral vs. parenteral efficacy context; formulation reproducibility review
Selection and validation context based on patent-level in vivo data and class-level peptide stability inference. Direct head-to-head PK and clinical comparator data are not available. All applications are for research use only.

Technical Documentation Hub

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